S-8510 free base

GABA-A receptor Partial inverse agonist Intrinsic efficacy

S-8510 free base is a crucial research tool for differentiating partial from full inverse agonism at the GABA-A receptor. Its unique, well-characterized profile enables the study of pro-cognitive effects while mitigating anxiogenic and proconvulsant risks. Ideal for validating dual-neurotransmitter hypotheses in dementia models, it serves as a key benchmark for novel cognitive enhancers.

Molecular Formula C12H10N4O2
Molecular Weight 242.23 g/mol
CAS No. 151224-83-8
Cat. No. B610638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-8510 free base
CAS151224-83-8
SynonymsS-8510;  SB-737552;  S8510;  SB737552;  S 8510;  SB 737552.
Molecular FormulaC12H10N4O2
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1COCC2=C3C(=CN=C21)NC(=N3)C4=NOC=C4
InChIInChI=1S/C12H10N4O2/c1-3-17-6-7-8(1)13-5-10-11(7)15-12(14-10)9-2-4-18-16-9/h2,4-5H,1,3,6H2,(H,14,15)
InChIKeyITPFSYAYHHPKRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.0²,⁶]trideca-1,3,6,8-tetraene (CAS 151224-83-8): Core Pharmacological Identity and Procurement Baseline


4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.0²,⁶]trideca-1,3,6,8-tetraene, commonly known as S-8510 or SB-737552, is a synthetic heterocyclic compound that functions as a partial inverse agonist at the benzodiazepine (BZD) binding site of the GABA-A receptor [1]. As a negative allosteric modulator, it reduces GABAergic inhibitory tone, a mechanism associated with pro-cognitive effects [2]. The compound was co-developed by Shionogi and GlaxoSmithKline and investigated clinically for the treatment of cognitive deficits in Alzheimer’s disease and senile dementia [3].

Why Generic Substitution Fails: Non-Interchangeability of S-8510 with Other GABA-A Benzodiazepine Site Inverse Agonists


The GABA-A benzodiazepine site inverse agonist class exhibits profound functional heterogeneity. Compounds cannot be interchanged based solely on shared mechanism or target class. Critical differences in intrinsic efficacy (full vs. partial inverse agonism), subunit selectivity (pan-inverse vs. α5-selective), GABA ratio (a measure of allosteric coupling), and off-target risk (anxiogenesis, proconvulsant activity) dictate both experimental utility and translational potential [1]. For example, non-selective full inverse agonists like FG-7142 demonstrate robust pro-cognitive effects but are also strongly anxiogenic and proconvulsant, severely limiting their application . Conversely, some highly subtype-selective inverse agonists (e.g., α5-selective) may lack broader cholinergic and monoaminergic effects observed with less selective modulators . Therefore, selection of a specific inverse agonist for a given research or industrial objective requires a nuanced evaluation of these quantitative parameters, not merely the 'GABA-A inverse agonist' label. The following evidence guide provides the necessary comparative data to inform this critical decision.

Quantitative Differentiation Guide: S-8510 vs. Closest GABA-A Inverse Agonist Analogs


S-8510 Exhibits Partial Inverse Agonism with Modest GABA Ratio, Contrasting with Full Inverse Agonists

S-8510 is characterized as a partial inverse agonist with a 'modest GABA ratio and low efficacy' [1]. The GABA ratio, defined as the Ki in the presence of GABA (+GABA) divided by the Ki in its absence (–GABA), is a measure of a ligand's functional coupling to the receptor's allosteric state. For S-8510, this ratio is close to 1.0 (Ki values of 34.6 nM and 36.2 nM for –GABA and +GABA, respectively), which is comparable to the antagonist flumazenil [2]. This partial agonist profile and low intrinsic efficacy distinguish S-8510 from full inverse agonists, which typically exhibit higher efficacy in modulating GABA-induced chloride flux and a higher risk of adverse events.

GABA-A receptor Partial inverse agonist Intrinsic efficacy GABA ratio

S-8510 Demonstrates a Distinct Affinity Profile Compared to More Selective α5 Inverse Agonists

S-8510 binds to the benzodiazepine site with affinities (Ki) of 34.6 nM and 36.2 nM for the GABA- and GABA+ states, respectively . In contrast, the α5-selective inverse agonist L-655,708 exhibits a Ki of 0.45 nM at the α5-containing receptor, with 50-100-fold lower affinity for α1-, α2-, α3-, and α6-containing receptors [1]. Another α5-selective compound, MRK-016, displays Kis of 0.83 nM, 0.85 nM, 0.77 nM, and 1.4 nM for α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2 receptors, respectively . S-8510's affinity is approximately 40- to 80-fold lower than these highly selective agents.

GABA-A receptor Subtype selectivity Binding affinity Receptor occupancy

S-8510 Reverses Scopolamine-Induced Amnesia in a Water Maze with a Different Side-Effect Profile than α5-Selective Inverse Agonists

In a rat model of cholinergic deficit, S-8510 ameliorated memory impairment in the Morris water maze at doses of 3 and 10 mg/kg, p.o. [1]. Similarly, the α5-selective inverse agonist PWZ-029 reversed a scopolamine-induced recognition memory deficit at 2 mg/kg . However, a key differentiator is the side-effect profile. While PWZ-029 and MRK-016 are reported to lack anxiogenic or proconvulsant effects [REFS-2, REFS-3], the highly selective α5 inverse agonist L-655,708 has been shown to exhibit anxiogenic-like activity in the elevated plus-maze test in some studies [3], a finding that remains debated. In contrast, S-8510 consistently failed to induce anxiety in a rat pro-conflict test and showed proconvulsant activity only in a specific pentylenetetrazol (PTZ)-induced seizure model, but not with other convulsants [1].

Cognitive enhancement Scopolamine-induced amnesia Morris water maze Side-effect profile

S-8510 Demonstrates a Unique Neurochemical Signature: Dual Enhancement of Acetylcholine and Noradrenaline in the Hippocampus

In vivo microdialysis studies in freely moving Wistar rats demonstrate that systemic administration of S-8510 significantly increases extracellular levels of both acetylcholine and noradrenaline in the hippocampus [1]. This dual enhancement of two key neurotransmitters involved in cognition and arousal is a notable feature. In contrast, the α5-selective inverse agonist PWZ-029 has not been reported to significantly increase noradrenaline, and its effects on acetylcholine release are not well-documented [2]. The BzR partial inverse agonist AC-3933 (Radequinil) has been shown to enhance acetylcholine release from rat hippocampal slices, but its effects on noradrenaline are less characterized [3].

Neurochemistry Acetylcholine release Noradrenaline release Hippocampus Microdialysis

S-8510 Improves Spatial Memory in a Basal Forebrain Lesion Model of Alzheimer's Disease, Unlike Some α5-Selective Inverse Agonists

In a rat model of Alzheimer's disease pathology involving lesion of the basal forebrain, a manipulation that induces severe cholinergic deficits, S-8510 (3 and 5 mg/kg, p.o.) significantly ameliorated the impairment of spatial memory in a water maze task [1]. This is a more robust and translationally relevant model than acute scopolamine challenge. In contrast, the α5-selective inverse agonist PWZ-029, while effective in a scopolamine-induced object recognition task, failed to improve spatial memory in the water maze in normal and scopolamine-treated rats [2].

Alzheimer's disease model Basal forebrain lesion Spatial memory Cholinergic dysfunction

Optimized Research and Industrial Application Scenarios for S-8510 (CAS 151224-83-8) Based on Quantitative Evidence


Investigation of Partial Inverse Agonism in GABA-A Receptor Pharmacology

S-8510 serves as an essential tool compound for dissecting the functional consequences of partial versus full inverse agonism at the GABA-A benzodiazepine site. Its well-characterized low intrinsic efficacy and GABA ratio (≈1.05) [1] make it an ideal reference for experiments aimed at delineating the relationship between receptor modulation, downstream signaling, and behavioral outcomes. This is critical for understanding the therapeutic window for cognitive enhancement without the anxiogenic and proconvulsant liabilities associated with full inverse agonists.

Validation of Dual Neurotransmitter Modulation in In Vivo Models of Cognitive Dysfunction

S-8510's unique ability to concurrently elevate hippocampal acetylcholine and noradrenaline [2] positions it as a powerful pharmacological probe for validating the 'dual neurotransmitter' hypothesis of cognitive enhancement. Research programs focused on developing novel multi-target directed ligands or combination therapies for Alzheimer's disease and other dementias can utilize S-8510 as a positive control to benchmark the neurochemical and behavioral effects of their candidate interventions in rodent microdialysis and behavioral models.

Benchmarking Cognitive Enhancers in Rodent Models of Chronic Cholinergic Neurodegeneration

Given its demonstrated efficacy in ameliorating spatial memory deficits in the basal forebrain lesion model of Alzheimer's disease [3], S-8510 is a preferred compound for benchmarking new chemical entities intended for the treatment of dementia. Its activity in this chronic, translationally relevant model provides a higher bar for comparison than acute scopolamine challenge studies. Procurement for these studies ensures that new drug candidates are evaluated against a compound with established, robust efficacy in a model that more closely mimics the progressive cholinergic deficits of Alzheimer's disease.

Development of Safer Cognitive Enhancers: A Reference for Minimal Anxiogenic and Proconvulsant Liability

For industrial drug discovery programs targeting the GABA-A receptor for cognition, S-8510 provides a valuable reference standard for a 'safer' inverse agonist profile. Its lack of anxiogenic effects in the rat pro-conflict test and its unique, PTZ-selective proconvulsant profile [4] stand in contrast to the broader anxiogenic and proconvulsant effects of earlier generation inverse agonists. S-8510 can be used in side-by-side comparative studies to establish the safety margins of novel GABA-A inverse agonists, with the goal of identifying compounds that retain pro-cognitive efficacy without the adverse event liability that has historically plagued this target class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-8510 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.